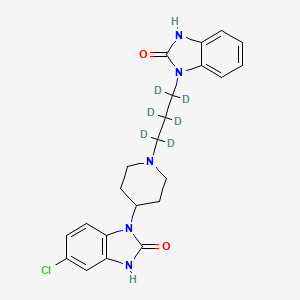

Domperidone-d6

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-3-[1-[1,1,2,2,3,3-hexadeuterio-3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/i3D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXWKSZFVQUSTL-WIQKFUDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)C([2H])([2H])N4C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Domperidone-d6 chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of Domperidone-d6

This technical guide provides a comprehensive overview of the chemical properties and stability profile of Domperidone-d6, a deuterated analog of Domperidone. Intended for researchers, scientists, and drug development professionals, this document details the physicochemical characteristics, stability under various stress conditions, and relevant experimental protocols. Domperidone-d6 is primarily utilized as an internal standard for the quantification of Domperidone in biological samples and pharmaceutical formulations by mass spectrometry-based assays.[1] A thorough understanding of its stability and properties is crucial for ensuring analytical accuracy and method reliability.

Chemical and Physical Properties

Domperidone-d6 is a stable, isotopically labeled version of Domperidone. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1329614-18-7 | [1][2][3] |

| Molecular Formula | C₂₂H₁₈D₆ClN₅O₂ | [1][3] |

| Molecular Weight | 431.95 g/mol | [3] |

| Appearance | White solid | [4] |

| Storage Condition | Long-term storage is recommended at refrigerator temperatures (2-8°C). | [3] |

| Application | Used as an internal standard for the quantification of domperidone by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | [1] |

Mechanism of Action of Domperidone

Domperidone is a selective peripheral antagonist of dopamine D2 and D3 receptors.[1][5][6] Unlike many other dopamine antagonists, it does not readily cross the blood-brain barrier, which minimizes its central nervous system side effects.[7][8] Its therapeutic effects are mediated through two primary mechanisms:

-

Prokinetic Effect : By blocking dopamine receptors in the upper gastrointestinal tract, Domperidone increases esophageal and gastric peristalsis, enhances gastric emptying, and decreases small bowel transit time.[5][8][9]

-

Antiemetic Effect : Domperidone exerts its anti-sickness effects by acting on the chemoreceptor trigger zone (CTZ), an area in the brainstem that is accessible to peripherally acting drugs as it lies outside the blood-brain barrier.[5][6][7]

Additionally, by blocking dopamine receptors in the pituitary gland, Domperidone can lead to an increase in prolactin secretion.[6][8]

Caption: Mechanism of action of Domperidone.

Stability Profile

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a drug molecule. Studies on Domperidone have shown it to be susceptible to degradation under several stress conditions.

| Stress Condition | Outcome | Reference(s) |

| Acidic Hydrolysis | Significant degradation observed.[10] Two novel degradation products (DP-ISO1 and DP-ISO2), which are positional isomers, were identified after exposure to acid.[11][12] | [10][11][12] |

| Basic Hydrolysis | The drug is more resistant to base-mediated hydrolysis compared to acidic conditions, though some degradation occurs.[10][11][12] No significant degradation products were formed under basic stress in one study.[11] | [10][11][12] |

| Oxidative Degradation | Moderate degradation observed. One major degradation product, an N-oxide (DP-OX), was formed upon treatment with hydrogen peroxide.[11][12] | [11][12] |

| Photolytic Degradation | The drug is highly susceptible to photodegradation, which is attributed to the instability of the chromophoric group present in the molecule. However, another study reported the drug to be stable under UV light in both solution and solid states.[11][12] | [11][12] |

| Thermal Degradation | The drug substance is relatively stable under thermal stress conditions.[11][12] Moderate degradation was observed in another study. | [11][12] |

A stability study of an extemporaneously compounded Domperidone suspension (5 mg/mL) showed that after 91 days, the concentration remained above 93% of the initial value when stored at 4°C and 25°C in various types of bottles.[13] This indicates good stability under typical storage conditions when properly formulated.

Experimental Protocols

Accurate analysis of Domperidone-d6 requires validated, stability-indicating analytical methods. Below are representative protocols for HPLC analysis and forced degradation studies.

Stability-Indicating RP-HPLC Method

This method is designed for the quantification of Domperidone in the presence of its degradation products.

-

Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 column (e.g., 250 x 4.5 mm, 5 µm particle size).[14]

-

Mobile Phase Preparation : A filtered and degassed mixture of a buffer and an organic solvent. A common mobile phase consists of a potassium dihydrogen phosphate (KH₂PO₄) buffer and methanol in a 60:40 (v/v) ratio.[14] Another reported mobile phase is a 50:50 (v/v) mixture of methanol and water.

-

Standard Solution Preparation :

-

Accurately weigh about 100 mg of Domperidone working standard and transfer it to a 100 mL volumetric flask.

-

Add approximately 50 mL of the mobile phase and sonicate for 10 minutes to dissolve the material completely.

-

Dilute to the mark with the mobile phase and mix well to obtain a stock solution.

-

Pipette 5 mL of this stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to get the final working standard concentration.[14]

-

-

Sample Preparation (from Tablets) :

-

Weigh and finely powder 20 tablets.

-

Transfer a quantity of the powder equivalent to 150 mg of Domperidone into a 500 mL volumetric flask.

-

Add 250 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking.

-

Bring the solution to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Transfer 10 mL of the filtered solution into a 250 mL volumetric flask and dilute to volume with the mobile phase.[14]

-

-

Chromatographic Conditions :

Forced Degradation Study Protocol

To assess stability, Domperidone is subjected to various stress conditions as per ICH guidelines.

-

Acid Degradation :

-

Dissolve 10 mg of Domperidone in a 100 mL volumetric flask and make up the volume with 0.1 M HCl.

-

Transfer the solution to a round-bottom flask and reflux at 80°C.

-

Withdraw aliquots at specified time intervals (e.g., 0, 0.5, 1, 2, 4, 8 hours).

-

Neutralize the samples with 0.1 M NaOH and dilute with the mobile phase before injecting into the HPLC system.

-

-

Base Degradation :

-

Dissolve 10 mg of Domperidone in a 100 mL volumetric flask and make up the volume with 0.1 M NaOH.

-

Keep the solution at room temperature.

-

Withdraw aliquots at the specified time intervals.

-

Neutralize the samples with 0.05 M HCl and dilute with the mobile phase before analysis.

-

-

Oxidative Degradation :

-

Prepare a solution of Domperidone in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% or 30%).

-

Keep the mixture at room temperature for a specified duration and analyze the samples.

-

-

Photodegradation :

-

Expose a solution of Domperidone and the solid drug substance to UV light (e.g., in a photostability chamber).

-

Analyze samples at various time points to assess the extent of degradation.

-

-

Thermal Degradation :

-

Place the solid drug substance in an oven at a high temperature (e.g., 80°C).

-

Withdraw samples at different time points, prepare solutions, and analyze them.

-

Caption: Workflow for a forced degradation stability study.

References

- 1. glpbio.com [glpbio.com]

- 2. DoMperidone-d6 | 1329614-18-7 [chemicalbook.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Domperidone-D6 - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. domperidone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. What is the mechanism of Domperidone? [synapse.patsnap.com]

- 7. researchwithrutgers.com [researchwithrutgers.com]

- 8. drugs.com [drugs.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. primescholars.com [primescholars.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stability of Extemporaneously Compounded Domperidone 5 mg/mL Suspension in Oral Mix in Plastic and Glass Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jchr.org [jchr.org]

Synthesis and Purification of Domperidone-d6: A Technical Guide for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Purification of Deuterated Domperidone for Research Applications.

This technical guide provides a comprehensive overview of the synthesis and purification of Domperidone-d6, a deuterated analog of the peripheral dopamine D2 receptor antagonist, Domperidone. The strategic incorporation of deuterium into the propyl linker of Domperidone enhances its metabolic stability, making it a valuable tool for pharmacokinetic and metabolism studies. This document outlines a proposed synthetic pathway, detailed experimental protocols, purification methods, and expected analytical data.

Introduction to Domperidone-d6

Domperidone is a widely used prokinetic and antiemetic agent. Its deuterated counterpart, Domperidone-d6, is primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Domperidone concentrations in biological matrices. The presence of six deuterium atoms on the propyl chain provides a distinct mass shift, facilitating its differentiation from the non-deuterated drug without significantly altering its chemical properties.

Synthetic Strategy

The synthesis of Domperidone-d6 is analogous to the established routes for Domperidone, which primarily involves the coupling of two key benzimidazolone intermediates. The key to synthesizing Domperidone-d6 is the use of a deuterated precursor for one of these intermediates. The overall retrosynthetic analysis is depicted below.

The general approach involves a three-stage process:

-

Synthesis of Intermediate 1: Preparation of the deuterated N-(3-halopropyl-d6)-2-benzimidazolone.

-

Synthesis of Intermediate 2: Preparation of N-(piperidin-4-yl)-6-chloro-2-benzimidazolone.

-

Coupling Reaction: Alkylation of Intermediate 2 with Intermediate 1 to yield Domperidone-d6.

Caption: Retrosynthetic analysis of Domperidone-d6.

Experimental Protocols

The following sections provide detailed, albeit proposed, experimental procedures for the synthesis of Domperidone-d6. These protocols are based on established methods for the non-deuterated analog and general knowledge of isotopic labeling.

Synthesis of Intermediate 1: 1-(3-Chloropropyl-d6)-1,3-dihydro-2H-benzimidazol-2-one

The synthesis of the deuterated intermediate is a critical step. A plausible route involves the reaction of 2-benzimidazolone with a deuterated 1-bromo-3-chloropropane.

Caption: Workflow for the synthesis of Intermediate 1.

Methodology:

-

To a solution of 2-benzimidazolone (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromo-3-chloropropane-d6 (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(3-chloropropyl-d6)-1,3-dihydro-2H-benzimidazol-2-one.

Synthesis of Intermediate 2: 5-Chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one

This intermediate is synthesized from commercially available starting materials.

Caption: Workflow for the synthesis of Intermediate 2.

Methodology:

-

A mixture of 1-ethoxycarbonyl-4-aminopiperidine (1.0 eq), 2,5-dichloronitrobenzene (1.1 eq), and potassium carbonate (2.0 eq) in toluene is refluxed for 6 hours.[1]

-

After cooling, the reaction mixture is washed with water.

-

The organic layer is concentrated, and methanol is added to precipitate the product.

-

The resulting intermediate is then subjected to reduction of the nitro group, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation, followed by cyclization to form the benzimidazolone ring.

-

The ethoxycarbonyl protecting group is removed under acidic or basic conditions to yield 5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one.

Final Coupling Reaction: Synthesis of Domperidone-d6

The final step involves the alkylation of Intermediate 2 with the deuterated Intermediate 1.

Methodology:

-

A mixture of 1-(3-chloropropyl-d6)-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq), 5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one (1.1 eq), sodium carbonate (2.0 eq), and a catalytic amount of potassium iodide in 4-methyl-2-pentanone is stirred and refluxed for 24 hours.[2]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and water is added.

-

The precipitated solid is filtered, washed with water, and dried.

Purification of Domperidone-d6

Purification of the final product is crucial to ensure high purity for research applications. A two-step purification process is generally employed.

Column Chromatography

The crude Domperidone-d6 is purified by column chromatography over silica gel. A typical eluent system is a mixture of chloroform and methanol (e.g., 9:1 v/v).[2] The fractions containing the pure product are collected and the solvent is evaporated under reduced pressure.

Recrystallization

Further purification can be achieved by recrystallization. The residue obtained from column chromatography is dissolved in a minimal amount of hot N,N-dimethylformamide, and water is added dropwise until turbidity is observed. The mixture is then allowed to cool slowly to form crystals. Alternatively, recrystallization can be performed from 4-methyl-2-pentanone.[2] The purified crystals of Domperidone-d6 are collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of Domperidone-d6. The yields are based on reported values for the non-deuterated synthesis and are provided as estimates.

Table 1: Summary of Materials and Expected Yields

| Step | Starting Material(s) | Product | Expected Yield (%) |

| 1 | 2-Benzimidazolone, 1-Bromo-3-chloropropane-d6 | 1-(3-Chloropropyl-d6)-1,3-dihydro-2H-benzimidazol-2-one | 70-80 |

| 2 | 1-Ethoxycarbonyl-4-aminopiperidine, 2,5-Dichloronitrobenzene | 5-Chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one | ~85 |

| 3 | Intermediate 1 (deuterated), Intermediate 2 | Domperidone-d6 (crude) | 80-90 |

| 4 | Crude Domperidone-d6 | Purified Domperidone-d6 | >99 (purity) |

Table 2: Analytical Specifications for Domperidone-d6

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Molecular Formula | C22H18D6ClN5O2 | - |

| Molecular Weight | 431.95 g/mol | - |

| Purity (HPLC) | ≥ 99.0% | HPLC-UV |

| Isotopic Purity | ≥ 98% (d6) | Mass Spectrometry |

| Melting Point | Approx. 242-246 °C | Melting Point Apparatus |

| Solubility | Soluble in DMSO | - |

Expected Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Purity analysis of Domperidone-d6 can be performed using a reversed-phase HPLC method.

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at approximately 284 nm.

-

Expected Retention Time: Dependent on the specific method, but should be consistent and well-resolved.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of Domperidone-d6.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Expected [M+H]⁺: m/z 432.9 (due to the presence of 6 deuterium atoms).

-

Fragmentation: Collision-induced dissociation (CID) will produce characteristic fragment ions. The fragmentation pattern will be similar to that of non-deuterated Domperidone, but with mass shifts in fragments containing the deuterated propyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation.

-

¹H NMR: The proton NMR spectrum of Domperidone-d6 will be similar to that of Domperidone, with the notable absence of signals corresponding to the six protons on the propyl chain. The integration of the remaining proton signals should be consistent with the structure.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all 22 carbon atoms. The signals for the deuterated carbons on the propyl chain will appear as multiplets with significantly reduced intensity due to C-D coupling.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of Domperidone-d6 for research purposes. The proposed synthetic route, based on well-established chemical principles, offers a reliable pathway to obtain high-purity deuterated Domperidone. The provided analytical methods are essential for the characterization and quality control of the final product, ensuring its suitability for use as an internal standard in demanding research applications. Researchers should always adhere to appropriate laboratory safety practices when performing these chemical syntheses.

References

Domperidone-d6 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Domperidone-d6 as an internal standard in the quantitative bioanalysis of domperidone, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction to Internal Standards in Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality control samples. Its purpose is to correct for the variability inherent in analytical procedures. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Domperidone-d6 for domperidone. SIL internal standards are considered the gold standard because they have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation and analysis. This co-elution and similar ionization behavior allow for accurate correction of variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.

Domperidone: An Overview

Domperidone is a dopamine D2 receptor antagonist with antiemetic and gastroprokinetic properties. It is used to treat nausea, vomiting, and certain gastrointestinal motility disorders. Accurate quantification of domperidone in biological matrices like plasma is crucial for pharmacokinetic and bioequivalence studies.

Table 1: Physicochemical Properties of Domperidone

| Property | Value |

| Chemical Formula | C₂₂H₂₄ClN₅O₂ |

| Molecular Weight | 425.91 g/mol |

| CAS Number | 57808-66-9 |

| Appearance | White solid |

Domperidone-d6: The Ideal Internal Standard

Domperidone-d6 is a deuterated form of domperidone, where six hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to domperidone but has a higher mass.

Table 2: Properties of Domperidone-d6

| Property | Value |

| Chemical Formula | C₂₂H₁₈D₆ClN₅O₂ |

| Molecular Weight | 431.95 g/mol |

| CAS Number | 1329614-18-7 |

| Appearance | White solid |

The key to Domperidone-d6's function lies in its mass difference. While it behaves identically to domperidone during chromatographic separation, it is distinguished by the mass spectrometer. This allows for simultaneous monitoring of both the analyte and the internal standard.

Mechanism of Action in LC-MS/MS

The use of Domperidone-d6 as an internal standard in an LC-MS/MS workflow is a powerful technique for achieving accurate and precise quantification of domperidone. The underlying principle is the correction of analytical variability by normalizing the response of the analyte to that of the co-eluting, isotopically labeled standard.

Caption: Workflow illustrating the role of Domperidone-d6 as an internal standard in an LC-MS/MS bioanalytical method.

Any loss of analyte during sample preparation (e.g., protein precipitation or liquid-liquid extraction) will be mirrored by a proportional loss of Domperidone-d6. Similarly, any suppression or enhancement of the ionization of domperidone in the mass spectrometer's source will be matched by a similar effect on Domperidone-d6. By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, these variations are canceled out, leading to a robust and accurate measurement.

Representative Experimental Protocol

Sample Preparation

A protein precipitation method is commonly used for the extraction of domperidone from plasma.

Caption: A typical protein precipitation workflow for extracting domperidone from plasma.

Liquid Chromatography Conditions

Table 3: Representative Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A suitable gradient to achieve separation and co-elution |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry Conditions

Table 4: Representative Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Domperidone) | m/z 426.3 → 175.2[1][2][3] |

| MRM Transition (Domperidone-d6) | m/z 432.3 → 175.2 (or other suitable product ion) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 - 200 ms |

The precursor ion for Domperidone-d6 is 6 Daltons higher than that of domperidone due to the six deuterium atoms. The product ion is often the same, as the fragmentation may occur in a part of the molecule that does not contain the deuterium labels.

Method Validation Parameters

A bioanalytical method using Domperidone-d6 as an internal standard would be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 5: Representative Method Validation Data

| Parameter | Typical Acceptance Criteria | Representative Value |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 10% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 15% |

| Stability | Analyte stable under various conditions | Stable |

Conclusion

Domperidone-d6 serves as an exemplary internal standard for the bioanalysis of domperidone by LC-MS/MS. Its mechanism of action is rooted in its isotopic relationship with the analyte, which allows it to mimic the behavior of domperidone throughout the analytical process. This ensures that any variability is compensated for, leading to highly accurate and precise quantification. The use of Domperidone-d6 is a critical component of a robust and reliable bioanalytical method, essential for supporting drug development and clinical research.

References

- 1. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative determination of domperidone in human plasma by ultraperformance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Domperidone-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity Domperidone-d6, a crucial internal standard for the accurate quantification of domperidone in complex biological matrices. This document outlines key technical specifications from various suppliers, details a standard bioanalytical workflow, and offers a logical framework for selecting the most suitable supplier for your research needs.

Commercial Availability and Specifications of Domperidone-d6

Domperidone-d6 (CAS No. 1329614-18-7) is a deuterated analog of Domperidone, a peripheral dopamine D2 receptor antagonist. The six deuterium atoms are typically located on the propyl linking group, providing a stable isotopic label for use in mass spectrometry-based assays.[1][2][3] Several commercial suppliers offer high-purity Domperidone-d6 for research purposes. The following tables summarize the available quantitative data to facilitate a comparative assessment.

| Supplier | Product Code | Purity (Chemical) | Isotopic Enrichment | Availability |

| GlpBio | GC47262 | >99.00%[4] | Information not readily available | In Stock |

| Clearsynth | CS-O-03072 | ≥90% (HPLC)[5] | Information not readily available | In Stock |

| Toronto Research Chemicals (TRC) (distributed by LGC Standards) | TRC-D531102 | >95% (HPLC)[6] | Information not readily available | In Stock |

| MedchemExpress | HY-B0411-S-d6 | Typically >98%[7][8] | Typically >98%[7][8] | In Stock |

| Daicel Pharma Standards | DCTI-A-165 | Information not readily available | Information not readily available | In Stock |

Table 1: Comparison of Chemical Purity and Isotopic Enrichment of Domperidone-d6 from Various Suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight |

| All Suppliers | 1329614-18-7 | C22H18D6ClN5O2 | ~431.95 g/mol |

Table 2: General Chemical Properties of Domperidone-d6.

Experimental Protocol: Quantification of Domperidone in Human Plasma using Domperidone-d6 as an Internal Standard by LC-MS/MS

The following is a generalized protocol synthesized from various published methodologies for the bioanalysis of domperidone. Researchers should optimize and validate the method for their specific instrumentation and matrix.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add 20 µL of Domperidone-d6 internal standard working solution (concentration to be optimized).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile (or methanol) to precipitate proteins.

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 5-10 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typical.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40°C.

3. Mass Spectrometry (MS/MS) Conditions

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Precursor Ion → Product Ion):

-

Domperidone: m/z 426.2 → 175.1

-

Domperidone-d6: m/z 432.2 → 175.1 (or other stable product ion)

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

4. Calibration and Quantification

-

Prepare a series of calibration standards by spiking known concentrations of domperidone and a fixed concentration of Domperidone-d6 into blank plasma.

-

Analyze the calibration standards and unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of domperidone to Domperidone-d6 against the concentration of domperidone.

-

Determine the concentration of domperidone in the unknown samples from the calibration curve.

Visualizing Workflows and Logical Relationships

Bioanalytical Workflow for Domperidone Quantification

The following diagram illustrates the key steps in the bioanalytical method described above.

Caption: Bioanalytical workflow for domperidone quantification.

Supplier Selection Workflow

This diagram provides a logical approach for selecting a commercial supplier of high-purity Domperidone-d6.

Caption: Workflow for selecting a Domperidone-d6 supplier.

This technical guide is intended to serve as a valuable resource for researchers utilizing Domperidone-d6. For the most accurate and up-to-date information, it is always recommended to consult the specific product documentation provided by the chosen supplier.

References

- 1. EP3644995A1 - Deuterated domperidone compositions, methods, and preparation - Google Patents [patents.google.com]

- 2. CN108697700A - Deuterated domperidone composition and method for treating disorders - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. glpbio.com [glpbio.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Domperidone-d6 | CAS 1329614-18-7 | LGC Standards [lgcstandards.com]

- 7. MedChemExpress - Isotope-Labeled Compounds | Lucerna-Chem AG [lucerna-chem.ch]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Domperidone-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Domperidone-d6, a deuterated analog of Domperidone, widely utilized as an internal standard in bioanalytical studies. This document outlines its core physicochemical properties, a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, and a visual representation of the analytical workflow.

Core Data Presentation

The fundamental properties of Domperidone-d6 are summarized in the table below, providing a quick reference for researchers.

| Parameter | Value | References |

| CAS Number | 1329614-18-7 | [1][2][3] |

| Molecular Formula | C₂₂H₁₈D₆ClN₅O₂ | [2][3] |

| Molecular Weight | 431.95 g/mol | [1][2][3] |

| Appearance | White solid | [1] |

| Application | Labeled internal standard for the quantification of Domperidone by GC- or LC-mass spectrometry. | [4] |

| Storage | 2-8°C | [1] |

Experimental Protocol: Quantification of Domperidone in Human Plasma using LC-MS/MS

The following is a representative, detailed methodology for the determination of domperidone in human plasma, employing Domperidone-d6 as an internal standard. This protocol is synthesized from established bioanalytical methods.

1. Materials and Reagents

-

Domperidone reference standard

-

Domperidone-d6 (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

2. Preparation of Stock and Working Solutions

-

Domperidone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Domperidone in 10 mL of methanol.

-

Domperidone-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Domperidone-d6 in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Domperidone stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Domperidone-d6 stock solution with the same diluent.

3. Sample Preparation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Domperidone-d6 internal standard working solution.

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Domperidone: m/z 426.2 → 175.1

-

Domperidone-d6: m/z 432.2 → 175.1 (Note: The precursor ion reflects the addition of 6 Daltons from deuterium labeling, while the product ion may be the same as the unlabeled compound if the deuterium atoms are not in the fragmented portion).

-

5. Data Analysis

-

Quantification is based on the ratio of the peak area of Domperidone to the peak area of the internal standard (Domperidone-d6).

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

-

The concentration of Domperidone in the unknown samples is determined from the calibration curve.

Workflow Visualization

The following diagram illustrates the key stages of the bioanalytical workflow for the quantification of domperidone using Domperidone-d6 as an internal standard.

Caption: Bioanalytical workflow for domperidone quantification.

References

An In-depth Technical Guide to the Isotopic Purity Assessment of Domperidone-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies employed to assess the isotopic purity of Domperidone-d6, a deuterated analogue of Domperidone. The isotopic purity of such labeled compounds is a critical parameter, particularly when they are utilized as internal standards in quantitative bioanalytical studies.[1][2] High isotopic enrichment ensures the accuracy and reliability of pharmacokinetic and metabolic profiling.[2] The primary analytical techniques for this assessment are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Core Analytical Methodologies

The determination of isotopic purity for deuterated compounds like Domperidone-d6 involves a multi-pronged approach to confirm both the degree of deuterium incorporation and the specific positions of the labels.[1]

-

Mass Spectrometry (MS): This is the principal technique for quantifying the isotopic distribution of the molecule. By analyzing the mass-to-charge (m/z) ratio of the parent ion, the relative abundance of the desired deuterated species (d6) versus its less-deuterated (d0 to d5) and potentially over-labeled counterparts can be determined. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently used for its high sensitivity and selectivity.[3][4][5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structural integrity and the precise location of the deuterium atoms within the molecule.[1] While ¹H-NMR can indicate the absence of protons at specific sites, ²H (Deuterium) NMR directly observes the deuterium nuclei, providing unambiguous confirmation of the labeling positions.[7]

Experimental Protocols

Isotopic Purity Assessment by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for analyzing the isotopic distribution of Domperidone-d6. The parameters are based on established methods for the quantification of Domperidone.[3][4][5][6][8]

Objective: To separate Domperidone-d6 from potential impurities and to obtain a mass spectrum of the parent ion cluster to calculate isotopic enrichment.

a) Sample Preparation:

-

Accurately weigh a reference standard of Domperidone-d6.

-

Prepare a stock solution by dissolving the standard in a suitable organic solvent (e.g., Methanol or DMSO).[4][9]

-

Perform serial dilutions from the stock solution to create a working solution of appropriate concentration (e.g., 1 µg/mL) using the initial mobile phase composition.

b) Chromatographic Conditions: The goal of the chromatographic separation is to ensure the analyte peak is sharp and free from co-eluting interferences.

| Parameter | Specification |

| LC System | Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) System[5][10] |

| Column | Reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[5] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile[4] |

| Gradient | Isocratic or gradient elution suitable to achieve a retention time of 2-4 minutes.[4] |

| Flow Rate | 0.3 - 0.5 mL/min[4][5] |

| Column Temp. | 25 - 40 °C |

| Injection Vol. | 5 - 10 µL |

c) Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[5]

-

Scan Mode: Full scan acquisition over a mass range that includes the entire isotopic cluster of Domperidone-d6 (e.g., m/z 425-440). The theoretical monoisotopic mass of unlabeled Domperidone (C₂₂H₂₄ClN₅O₂) is approximately 425.16 g/mol .[11] The d6 variant (C₂₂H₁₈D₆ClN₅O₂) has a mass of approximately 431.20 g/mol .

-

Data Acquisition: Record the full scan mass spectrum of the eluting peak corresponding to Domperidone-d6.

-

Data Analysis: Integrate the ion intensities for each peak in the isotopic cluster (from d0 to d6 and higher). Calculate the percentage of each isotopic species relative to the sum of all species in the cluster.

Structural Confirmation by NMR Spectroscopy

Objective: To verify the positions of deuterium incorporation.

a) ¹H-NMR (Proton NMR):

-

Dissolve a sufficient amount of Domperidone-d6 in a suitable deuterated solvent (e.g., DMSO-d6).[9]

-

Acquire a standard ¹H-NMR spectrum.

-

Analysis: Compare the spectrum to that of an unlabeled Domperidone standard. The signals corresponding to the protons on the six deuterated positions (typically on the propyl chain) should be absent or significantly diminished, confirming successful substitution.

b) ²H-NMR (Deuterium NMR):

-

Dissolve the Domperidone-d6 sample in a non-deuterated solvent (e.g., pure DMSO or CHCl₃).[7]

-

Acquire the ²H-NMR spectrum.

-

Analysis: The spectrum should show signals with chemical shifts corresponding to the deuterated positions. This provides direct evidence of the labeling sites.[7]

Data Presentation

Quantitative data from the isotopic purity analysis should be summarized for clarity.

Table 1: Representative Isotopic Distribution of Domperidone-d6 by HR-MS

| Isotopic Species | Notation | Theoretical m/z (M+H)⁺ | Measured Relative Abundance (%) |

| Unlabeled | d0 | 426.17 | < 0.1 |

| 1 Deuterium | d1 | 427.17 | < 0.1 |

| 2 Deuterium | d2 | 428.18 | 0.1 |

| 3 Deuterium | d3 | 429.18 | 0.3 |

| 4 Deuterium | d4 | 430.19 | 0.5 |

| 5 Deuterium | d5 | 431.19 | 1.0 |

| 6 Deuterium | d6 | 432.20 | 98.0 |

| 7 Deuterium | d7 | 433.21 | < 0.1 |

| Isotopic Purity (d6) | 98.0% |

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary by synthesis batch.

Visualization of Workflows and Logic

Diagrams created using the DOT language provide a clear visual representation of the analytical processes.

Caption: Overall workflow for the isotopic purity assessment of Domperidone-d6.

Caption: Detailed experimental workflow for the LC-MS/MS analysis.

Caption: Logical flow for calculating isotopic purity from mass spectrometry data.

Conclusion

The robust assessment of isotopic purity is fundamental to validating Domperidone-d6 as a reliable internal standard for quantitative analysis. A combined strategy utilizing high-resolution mass spectrometry for accurate quantification of isotopic distribution and NMR spectroscopy for positional verification provides a comprehensive and definitive evaluation.[1] Adherence to detailed and validated protocols ensures that the isotopic purity data is accurate, reproducible, and fit for purpose in demanding research and drug development settings.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of domperidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative determination of domperidone in human plasma by ultraperformance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. jchr.org [jchr.org]

- 11. Domperidone | CAS 57808-66-9 | LGC Standards [lgcstandards.com]

Interpreting the Certificate of Analysis for Domperidone-d6: A Technical Guide

An in-depth technical guide or whitepaper on the core.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to interpret the Certificate of Analysis (CoA) for Domperidone-d6. A CoA is a critical document that guarantees the identity, purity, and quality of a compound. Understanding its components is essential for ensuring the reliability and reproducibility of experimental results.

Certificate of Analysis: Summary Data

The CoA provides a batch-specific summary of quality control testing. The following tables represent typical data for a batch of Domperidone-d6.

Table 1: General Information

| Parameter | Specification |

| Product Name | Domperidone-d6 |

| Catalogue Number | CAT-12345 |

| Batch Number | BATCH-202511A |

| Molecular Formula | C₂₂H₁₈D₆ClN₅O₂ |

| Molecular Weight | 431.96 g/mol |

| CAS Number | 1189984-77-5 |

| Storage Condition | -20°C, Protect from light, Hygroscopic |

| Retest Date | November 2027 |

Table 2: Quantitative and Qualitative Analysis

| Test | Method | Specification | Result |

| Appearance | Visual | White to Off-White Solid | Conforms |

| Identity | ¹H-NMR | Conforms to Structure | Conforms |

| Identity | MS (ESI+) | [M+H]⁺ = 432.2 ± 0.5 amu | 432.2 amu |

| Chemical Purity | HPLC (UV) | ≥ 98.0% (at 280 nm) | 99.5% |

| Isotopic Purity | MS (ESI+) | ≥ 99 atom % D | 99.6 atom % D |

| Water Content | Karl Fischer | ≤ 1.0% | 0.15% |

| Residual Solvents | GC-HS | Meets USP <467> Requirements | Conforms |

Detailed Interpretation of Analytical Tests

Appearance

This is a basic physical inspection to ensure the material is in its expected form and color, ruling out gross degradation or contamination.

Identity (¹H-NMR and MS)

-

¹H-NMR (Proton Nuclear Magnetic Resonance): This test confirms the chemical structure. For Domperidone-d6, the spectrum is compared to a reference standard. Key indicators are the expected chemical shifts and the significant reduction or absence of proton signals at the sites of deuterium incorporation on the piperidine ring, confirming the d6 labeling.

-

MS (Mass Spectrometry): This confirms the molecular weight. The [M+H]⁺ peak (the molecule with an extra proton) should correspond to the deuterated form. A result of 432.2 amu confirms the mass of the d6 isotopologue, as the non-deuterated version would be approximately 426.2 amu.

Chemical Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) separates the main compound from any impurities. The area of the Domperidone-d6 peak relative to the total area of all peaks gives the chemical purity. A result of 99.5% indicates a very low level of process-related or degradation impurities.

Isotopic Purity (MS)

This crucial parameter for a stable-labeled internal standard measures the percentage of molecules that contain the desired number of deuterium atoms. It is determined by comparing the mass spectrum intensity of the d6 isotopologue (m/z 432.2) against the intensities of other isotopologues (d0 to d5). A value of 99.6 atom % D indicates that the vast majority of the molecules are the desired d6 version, which is critical for quantitative mass spectrometry-based assays.

Water Content (Karl Fischer)

The Karl Fischer titration method quantifies the amount of water in the sample. Low water content is important as excess moisture can promote degradation and affect accurate weighing.

Residual Solvents (GC-HS)

Gas Chromatography-Headspace analysis detects and quantifies volatile solvents remaining from the synthesis and purification processes. Conformance to USP <467> ensures that solvent levels are below thresholds considered safe.

Experimental Protocols

HPLC for Chemical Purity

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 280 nm

-

Injection Volume: 10 µL

-

Sample Preparation: 1 mg/mL in Methanol

Mass Spectrometry for Identity and Isotopic Purity

-

Instrument: Quadrupole Time-of-Flight Mass Spectrometer

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Infusion Flow Rate: 5 µL/min

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Scan Range: m/z 100-600

-

Sample Preparation: 0.1 mg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid

¹H-NMR for Identity

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: DMSO-d6

-

Temperature: 25°C

-

Method: A standard proton experiment is run, acquiring 16 scans. The resulting spectrum is processed and compared to a reference spectrum of Domperidone to confirm structural integrity and verify the absence of signals at the deuterated positions.

Visualization of Workflows and Structures

The following diagrams illustrate key logical and structural concepts related to the analysis of Domperidone-d6.

Solubility of Domperidone-d6 in different organic solvents

An In-Depth Technical Guide to the Solubility of Domperidone-d6 in Organic Solvents

Introduction

Domperidone-d6 is the deuterated form of Domperidone, a peripheral dopamine D2 receptor antagonist widely used as an antiemetic and prokinetic agent.[1][2] As with any active pharmaceutical ingredient (API), understanding its solubility characteristics is fundamental for drug development, formulation, and in vitro/in vivo testing. Domperidone itself is classified as a Biopharmaceutical Classification System (BCS) Class II drug, indicating low aqueous solubility and high permeability.[3][4] This guide provides a comprehensive overview of the solubility of Domperidone-d6 in various organic solvents, based on available data for Domperidone. The solubility of a deuterated compound is generally expected to be very similar to its non-deuterated counterpart.

This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual workflows to aid in laboratory procedures.

Quantitative Solubility Data

The solubility of Domperidone has been determined in a range of organic solvents. While specific quantitative data for Domperidone-d6 is limited, the data for Domperidone provides a strong and reliable proxy. The following table summarizes the available solubility data.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Temperature (°C) | Notes | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | ~ 48 | 112.7 | 25 | - | [5] |

| Dimethyl Sulfoxide (DMSO) | ~ 10 | - | - | - | [6] |

| N,N-Dimethylformamide (DMF) | ~ 10 | - | - | Sparingly soluble (maleate salt) | [6][7] |

| N,N-Dimethylacetamide (DMA) | > DMSO | - | 5 - 45 | Highest solubility in a study of 12 solvents | [8] |

| Ethanol | ~ 1 | 2.3 | 25 | Slightly soluble | [5] |

| Methanol | - | - | - | Slightly soluble | [7][9] |

| Dichloromethane-Methanol (1:1) | > 1 | - | - | Used to prepare a 1 mg/mL solution | [9] |

| Acetone | - | - | - | Very slightly soluble | [9] |

| Water | Insoluble / ~0.005 | - | 37 | pH-dependent; solubility decreases with increasing pH | [5][10] |

Experimental Protocols for Solubility Determination

The accurate determination of solubility is critical. The "shake-flask" method is the gold standard for equilibrium solubility measurement due to its reliability, particularly for poorly soluble compounds.[11][12]

Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Materials and Equipment:

-

Domperidone-d6 (solid form)

-

Selected organic solvent(s)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid Domperidone-d6 to a pre-determined volume of the selected organic solvent in a glass vial. The excess solid is crucial to ensure a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12] Preliminary studies can determine the minimum time required to reach equilibrium.[13]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle.[14] To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant using a chemically resistant syringe filter (e.g., PTFE).

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of Domperidone-d6 in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve must be prepared for accurate quantification.[15]

-

Calculation: Calculate the solubility by taking the dilution factor into account. The experiment should be performed in triplicate to ensure reproducibility.

Visualizations

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of Domperidone-d6.

Caption: Workflow for the Shake-Flask Solubility Measurement Method.

Logical Relationships: Factors Influencing Solubility

The solubility of a compound like Domperidone-d6 is not an intrinsic constant but is influenced by several physicochemical factors. The diagram below outlines these relationships.

Caption: Key Factors Influencing the Solubility of Domperidone-d6.

References

- 1. DoMperidone-d6 | 1329614-18-7 [chemicalbook.com]

- 2. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubility Enhancement of Domperidone by Solvent Change In situ Micronization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. selleckchem.com [selleckchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. drugfuture.com [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Long-Term Storage of Domperidone-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended long-term storage conditions for Domperidone-d6, a deuterated analog of Domperidone. As a stable isotope-labeled internal standard, maintaining the chemical and isotopic integrity of Domperidone-d6 is paramount for its use in quantitative analytical studies. This document synthesizes available data on storage, stability, and degradation pathways to inform best practices in the laboratory.

Recommended Long-Term Storage Conditions

The primary recommendation for the long-term storage of Domperidone-d6 is refrigeration. Specific supplier guidance and general recommendations from safety data sheets (SDS) are summarized below.

Table 1: Recommended Long-Term Storage Conditions for Domperidone-d6

| Parameter | Recommended Condition | Source |

| Temperature | 2-8°C (Refrigerator) | Clearsynth Product Information[1] |

| Cool, well-ventilated place | Domperidone maleate Assay Standard SDS[2] | |

| Store locked up | Domperidone maleate Assay Standard SDS[2] | |

| Container | Tightly closed container | Domperidone maleate Assay Standard SDS[2] |

| Environment | Dry place | Domperidone maleate Assay Standard SDS[2] |

It is crucial to refer to the Certificate of Analysis (CoA) provided by the specific supplier for the most accurate and lot-specific storage information[2][3].

Stability Profile of Deuterated Compounds

Deuterated compounds, such as Domperidone-d6, often exhibit enhanced metabolic and chemical stability compared to their non-deuterated counterparts. This phenomenon, known as the kinetic isotope effect, is due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. A higher energy input is required to break the C-D bond, which can slow down degradation reactions.

While specific long-term stability studies on Domperidone-d6 are not publicly available, the general principles of deuterated drug stability suggest a lower propensity for degradation under recommended storage conditions. However, potential degradation pathways observed for Domperidone should be considered for its deuterated analog.

Degradation Pathways and Forced Degradation Studies of Domperidone

Forced degradation studies on Domperidone provide valuable insights into its potential degradation products and pathways, which are presumed to be similar for Domperidone-d6. These studies subject the molecule to harsh conditions to accelerate degradation and identify potential impurities that could arise during storage or processing.

Table 2: Summary of Forced Degradation Studies on Domperidone

| Stress Condition | Degradation Observed | Degradation Products Identified | Reference |

| Acidic Hydrolysis | Significant degradation | Two degradants (DP-ISO1 and DP-ISO2) with an additional chloro group. | [4] |

| Basic Hydrolysis | No degradation observed | Not applicable | [4] |

| Oxidative (H₂O₂) | 13.7% degradation | One degradant (DP-OX), identified as a previously known impurity (Impurity C). | [4] |

| Thermal | Stable | No degradation products formed. | [4] |

| Photolytic (UV light) | Stable in solution and solid states | No degradation products formed. | [4] |

It is important to note that these studies were performed on the non-deuterated Domperidone. The rate of degradation for Domperidone-d6 may differ due to the kinetic isotope effect.

Experimental Protocols

Detailed methodologies for the key experiments cited in the degradation studies of Domperidone are essential for researchers looking to replicate or adapt these studies for Domperidone-d6.

Forced Degradation Study Protocol (Adapted from[4])

-

Stock Solution Preparation: A stock solution of Domperidone is prepared in a suitable solvent (e.g., methanol).

-

Acid Degradation: The stock solution is treated with an acid (e.g., 1N HCl) and heated. Samples are withdrawn at various time points, neutralized, and analyzed.

-

Base Degradation: The stock solution is treated with a base (e.g., 1N NaOH) and heated. Samples are withdrawn, neutralized, and analyzed.

-

Oxidative Degradation: The stock solution is treated with hydrogen peroxide (e.g., 30% H₂O₂) at room temperature. Samples are withdrawn at different intervals and analyzed.

-

Thermal Degradation: The solid drug is kept in a hot air oven at a specified temperature (e.g., 60°C) for a defined period.

-

Photolytic Degradation: The drug solution and solid drug are exposed to UV light.

-

Analysis: All samples are analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent drug from its degradation products.

Stability-Indicating HPLC Method (General Parameters)

A robust stability-indicating HPLC method is crucial for separating and quantifying Domperidone and its degradation products. While specific parameters vary, a typical method would involve:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where Domperidone and its degradation products have significant absorbance (e.g., 285 nm).

-

Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualizations

The following diagrams illustrate the degradation pathways of Domperidone and a general workflow for stability testing.

Caption: Degradation pathways of Domperidone under stress conditions.

Caption: A logical workflow for conducting stability testing of Domperidone-d6.

Conclusion

References

Domperidone-d6: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and relevant biological pathways for Domperidone-d6. The information is intended to support researchers and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Safety Data Sheet (SDS) Summary

The following tables summarize the key quantitative and qualitative safety data for Domperidone-d6, compiled from various supplier safety data sheets.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1329614-18-7 | Multiple SDS |

| Molecular Formula | C₂₂H₁₈D₆ClN₅O₂ | Multiple SDS |

| Molecular Weight | 432.0 g/mol | Multiple SDS |

| Appearance | Solid | Multiple SDS |

| Solubility | Water: < 0.1 g/l | EDQM SDS[1] |

Hazard Identification and Classification

| Hazard Classification | Rating/Statement | System/Source |

| GHS Classification | Reproductive toxicity, Category 2 | ECHEMI SDS[2] |

| Hazard Statements | H361: Suspected of damaging fertility or the unborn child. H302: Harmful if swallowed. | EDQM SDS[1] |

| Signal Word | Warning | Fisher Scientific SDS[3] |

| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical SDS[4] |

| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical SDS[4] |

Note: Classifications may vary slightly between suppliers.

Handling and Safety Precautions

Proper handling of Domperidone-d6 is crucial to ensure personnel safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling Domperidone-d6, the following personal protective equipment should be worn:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.[2]

-

Skin Protection: Impervious clothing, such as a lab coat, and protective gloves (e.g., nitrile).[2]

-

Respiratory Protection: Not typically required under normal use with adequate ventilation. If dust formation is likely, a NIOSH-approved respirator may be necessary.[5]

Engineering Controls

-

Work in a well-ventilated area.[6]

-

For procedures with a potential for aerosol or dust generation, use a chemical fume hood.[7]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Some suppliers recommend refrigeration (2-8°C) for long-term storage.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid discharge into the environment.[6] For deuterated compounds, it is generally recommended to treat them as chemical waste and dispose of them through a certified hazardous waste disposal company.[10]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |

Experimental Protocols

While specific experimental protocols for Domperidone-d6 are not publicly available, the following provides a standardized methodology for a sub-chronic oral toxicity study in rodents, based on OECD Guideline 408. This can be adapted for the evaluation of Domperidone-d6.

Sub-Chronic 90-Day Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408)

Objective: To determine the potential adverse effects of repeated oral administration of a test substance over a 90-day period.[2][4]

Test System:

-

Species: Rat (preferred)[4]

-

Number of Animals: At least 10 males and 10 females per dose group.[4]

-

Housing: Housed in appropriate conditions with controlled temperature (22 ± 3°C), humidity, and a 12-hour light/dark cycle.[5]

Methodology:

-

Dose Groups: At least three dose levels of the test substance and a control group. A high dose that produces toxicity but not death, a low dose that produces no observable toxic effects, and an intermediate dose.[4]

-

Administration: The test substance is administered orally, typically by gavage or mixed in the diet/drinking water, once daily for 90 consecutive days.[12]

-

Observations:

-

Pathology:

Signaling Pathways and Experimental Workflows

Domperidone's Mechanism of Action: Dopamine Receptor Antagonism

Domperidone primarily acts as a peripheral antagonist of the dopamine D2 and D3 receptors. This antagonism in the gastrointestinal tract increases motility, while its action in the chemoreceptor trigger zone of the brainstem leads to its antiemetic effects.

Caption: Domperidone's primary mechanism of action as a dopamine D2/D3 receptor antagonist.

Involvement in JAK2-STAT3 Signaling Pathway

Recent research has indicated that domperidone can also modulate the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is implicated in cell survival and proliferation.[3] Domperidone has been shown to suppress the phosphorylation of JAK2 and STAT3.

Caption: Domperidone's inhibitory effect on the JAK2-STAT3 signaling pathway.

General Laboratory Workflow for Handling Domperidone-d6

The following diagram illustrates a standard workflow for handling a chemical compound like Domperidone-d6 in a research laboratory, from procurement to disposal.

Caption: A typical laboratory workflow for handling chemical compounds.

References

- 1. oecd.org [oecd.org]

- 2. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. afd.calpoly.edu [afd.calpoly.edu]

- 7. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]

- 8. iccffeed.org [iccffeed.org]

- 9. Pan-D Capsule - Uses, Side Effects, Composition, Dosage & Price [pacehospital.com]

- 10. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Domperidone Induces Apoptosis through Suppression of STAT3 Signaling in Human Renal Cancer Caki-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Domperidone in Human Plasma using a Validated LC-MS/MS Method with Domperidone-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Domperidone in human plasma. The method utilizes Domperidone-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, allowing for a fast and efficient workflow suitable for high-throughput analysis in clinical research and pharmacokinetic studies. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity over a clinically relevant concentration range.

Introduction

Domperidone is a dopamine D2 receptor antagonist that is widely used as an antiemetic and prokinetic agent. Monitoring its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like Domperidone-d6 is the gold standard as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response. This document provides a detailed protocol for the determination of Domperidone in human plasma using a validated LC-MS/MS method.

Experimental Workflow

Figure 1: A schematic overview of the LC-MS/MS analytical workflow.

Materials and Methods

Reagents and Chemicals

-

Domperidone reference standard (≥98% purity)

-

Domperidone-d6 internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatography: Waters ACQUITY UPLC I-Class System or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent

-

Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[1][2]

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1][2] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |

| Flow Rate | 0.45 mL/min[1][2] |

| Gradient | See Table 2 |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temp. | 10 °C |

| Run Time | 2.5 minutes |

Table 2: Gradient Elution Program

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 1.5 | 5 | 95 |

| 2.0 | 5 | 95 |

| 2.1 | 95 | 5 |

| 2.5 | 95 | 5 |

Table 3: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |

| Capillary Voltage | 3.0 kV |

| Desolvation Temp. | 500 °C |

| Desolvation Gas Flow | 800 L/Hr |

| Cone Gas Flow | 50 L/Hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 4 |

Table 4: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Domperidone | 426.2 | 175.1[4][5] | 35 | 20 |

| Domperidone-d6 | 432.2 | 175.1 | 35 | 20 |

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Domperidone and Domperidone-d6 in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the Domperidone stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and QC samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Domperidone-d6 stock solution with 50:50 (v/v) methanol:water.

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 20, 50 ng/mL) and QC samples (e.g., Low, Mid, High).

Sample Preparation Protocol

-

Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (100 ng/mL Domperidone-d6) to each tube (except for double blanks) and vortex briefly.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.[1][3]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

-

Add 100 µL of mobile phase A (0.1% formic acid in water) and mix well.

-

Inject 5 µL of the final mixture into the LC-MS/MS system.

Results and Discussion

Method Validation Summary

The developed method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio >10 and acceptable precision and accuracy.

Table 5: Calibration Curve Summary

| Parameter | Result |

| Concentration Range | 0.1 - 50 ng/mL |

| Regression Equation | y = ax + b |

| Correlation Coefficient (r²) | >0.995 |

| Weighting | 1/x² |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, Low, Mid, and High). The results, summarized in Table 6, are within the acceptable limits of ±15% (±20% for LLOQ).

Table 6: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.1 | ≤ 8.5 | -5.2 to 6.8 | ≤ 10.2 | -7.5 to 8.1 |

| Low QC | 0.3 | ≤ 6.1 | -3.1 to 4.5 | ≤ 7.8 | -4.9 to 5.3 |

| Mid QC | 15 | ≤ 4.5 | -2.5 to 3.1 | ≤ 5.9 | -3.2 to 4.0 |

| High QC | 40 | ≤ 3.8 | -1.9 to 2.7 | ≤ 5.1 | -2.8 to 3.5 |

Recovery and Matrix Effect